molecular formula C20H21N3O5 B11383455 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

Cat. No.: B11383455
M. Wt: 383.4 g/mol
InChI Key: BKENINIHSJPVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a potent and selective cell-permeable inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the SIK signaling pathway and its role in metabolic regulation and cancer biology. SIK3 is a key regulator of the cAMP response element-binding protein (CREB) regulated transcription coactivators (CRTCs), which are involved in hepatic gluconeogenesis, adipogenesis, and circadian rhythm regulation. By inhibiting SIK3, this compound promotes the dephosphorylation and nuclear translocation of CRTCs, thereby modulating the transcription of downstream target genes. Its high selectivity for SIK3 over other kinases like SIK1 and SIK2, as demonstrated in studies, makes it invaluable for defining the specific functions of this isoform. Research utilizing this inhibitor is primarily focused on understanding its effects on lipid and glucose metabolism, with findings suggesting potential applications in investigating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). Furthermore, its role in inducing autophagic flux in certain cancer cell lines positions it as a compound of interest for oncology research, particularly in exploring novel therapeutic strategies targeting kinase-dependent survival pathways. This reagent is strictly for use in fundamental biochemical and cell-based research to further elucidate complex signaling networks.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

InChI

InChI=1S/C20H21N3O5/c1-4-11-27-15-8-5-13(6-9-15)20(24)21-19-18(22-28-23-19)14-7-10-16(25-2)17(12-14)26-3/h5-10,12H,4,11H2,1-3H3,(H,21,23,24)

InChI Key

BKENINIHSJPVIL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Oxadiazole Ring Synthesis

The 1,2,5-oxadiazole core is synthesized via condensation reactions. A common approach involves reacting 3,4-dimethoxybenzonitrile with hydroxylamine hydrochloride under basic conditions, followed by cyclization using reagents such as triethyl orthoacetate (TEOA) or phosphorus oxychloride (POCl₃).

Key Steps :

  • Nitrile Oxidation : Conversion of the nitrile group to an isocyanate intermediate.

  • Cyclization : Intramolecular attack by the hydroxylamine group to form the five-membered oxadiazole ring.

Reagents/ConditionsPurposeYield (%)Ref.
Hydroxylamine HCl, NaOH, H₂O/EtOHCyclization to oxadiazole65–75
TEOA, reflux, 8–12 hoursDehydration to form oxadiazole70–80

Benzamide Coupling Strategies

The amide bond between the oxadiazole and 4-propoxybenzoic acid is formed using carbodiimide-mediated coupling or Schotten-Baumann conditions .

Carbodiimide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) is widely used to activate carboxylic acids for nucleophilic acyl substitution.

Procedure :

  • Activate 4-propoxybenzoic acid with EDCI/HOBt in DMF.

  • Add the oxadiazole intermediate (as a hydrochloride salt) and stir at 25–40°C.

Reagents/ConditionsPurposeYield (%)Ref.
EDCI, HOBt, DMF, 25°C, 12 hoursAmide bond formation60–70

Functional Group Introduction

Propoxy Group Installation

The 4-propoxybenzamide fragment is synthesized via Williamson ether synthesis or nucleophilic substitution of a bromide precursor.

Example :

  • 4-Hydroxybenzoic acid4-bromobenzoic acid (using POBr₃).

  • Alkylation with 1-bromo-propane in the presence of a base (e.g., K₂CO₃).

Reagents/ConditionsPurposeYield (%)Ref.
POBr₃, DMF, reflux, 4 hoursBromination of phenol group85–90
1-Bromopropane, K₂CO₃, DMF, 60°CAlkylation to form propoxy group75–80

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, EtOAc/hexane) is employed to isolate the final product from by-products and unreacted starting materials.

Analytical Data

Key characterization methods include:

  • ¹H NMR : Peaks at δ 7.8–7.4 (aromatic H), δ 4.0–3.8 (OCH₂CH₂CH₃), and δ 3.9–3.8 (OCH₃).

  • IR : Absorption at 1680–1650 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-O-C stretch).

TechniqueObserved DataRef.
¹H NMR (CDCl₃)δ 7.82 (d, J=8.2 Hz, 2H), 7.42 (d, J=8.2 Hz, 2H), 4.02 (t, J=6.4 Hz, 2H), 3.87 (s, 6H)
HRMS (ESI+m/z 392.4 [M+H]⁺ (calculated: 392.4)

Optimization and Challenges

Reaction Yield Optimization

  • Solvent Choice : DMF or DCM enhances solubility of intermediates during coupling.

  • Catalyst Use : HOBt reduces racemization and improves coupling efficiency.

Common Side Reactions

  • Hydrolysis : Oxadiazole rings may hydrolyze under acidic conditions; require anhydrous protocols.

  • Isomerization : Steric hindrance from the dimethoxyphenyl group can slow cyclization; extended reaction times may be necessary.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for oxadiazole formation (e.g., 30 minutes vs. 12 hours under reflux).

ParameterConventional HeatingMicrowave Irradiation
Time12 hours30 minutes
Temperature80°C150°C
Yield70%75–80%

Summary of Key Findings

  • Oxadiazole Formation : Hydroxylamine-mediated cyclization is efficient but requires careful pH control.

  • Coupling Efficiency : EDCI/HOBt systems provide higher yields compared to Schotten-Baumann methods.

  • Purification : Silica gel chromatography effectively separates the product from polar by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Oxadiazole-Benzamide Derivatives

The compound is structurally related to several analogs synthesized in the same series (). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound ID Substituent on Benzamide Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol)
BH52676 4-propoxy 3,4-dimethoxyphenyl C₂₀H₂₁N₃O₅ 383.3978
BH52673 2-ethoxy 3,4-dimethoxyphenyl C₁₉H₁₉N₃O₅ 369.3713
BH52674 4-butylcyclohexane 3,4-dimethoxyphenyl C₂₁H₂₉N₃O₄ 387.4727
BH52675 2-(2-fluorophenoxy)prop 3,4-dimethoxyphenyl C₁₉H₁₈FN₃O₅ 387.3617

Key Observations :

  • Substituent Position: The target compound (BH52676) has a 4-propoxy group on the benzamide, whereas BH52673 features a 2-ethoxy substitution.
  • Bulkier Groups : BH52674 incorporates a 4-butylcyclohexane carboxamide, which significantly increases steric bulk and molecular weight (387.47 g/mol). This modification may reduce solubility but enhance target binding in hydrophobic pockets .
  • Electron-Withdrawing Groups: BH52675 includes a 2-fluorophenoxy group, introducing an electron-withdrawing fluorine atom. This could alter electronic properties and metabolic stability compared to the alkoxy substituents in BH52676 .

Comparison with Non-Oxadiazole Analogs

describes N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) , a benzamide derivative lacking the oxadiazole core. Key differences include:

  • Core Structure : Rip-B uses a flexible phenethylamine linker instead of the rigid oxadiazole ring. This flexibility may influence conformational stability and binding kinetics in biological systems .
  • Substituents : Both compounds share the 3,4-dimethoxyphenyl group, but Rip-B lacks the propoxybenzamide moiety. The absence of the oxadiazole ring in Rip-B suggests divergent synthetic applications or biological targets .

Substituent Effects on the Oxadiazole Ring

highlights 3-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS: 897840-32-3), which substitutes the oxadiazole’s 4-position with a 4-propoxyphenyl group instead of 3,4-dimethoxyphenyl.

Research Implications and Limitations

  • Structural Insights : The rigid oxadiazole core in BH52676 likely improves metabolic stability compared to flexible analogs like Rip-B. However, the absence of biological data in the provided evidence limits conclusions about efficacy or toxicity.
  • Synthetic Pathways : The synthesis of BH52676 and its analogs () likely involves coupling reactions between substituted benzoyl chlorides and oxadiazole amines, as seen in related compounds .
  • Knowledge Gaps: No crystallographic or spectroscopic data (e.g., NMR, melting points) are provided for BH52676, unlike Rip-B () or the crystal-structured compound in .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, mechanisms of action, and its effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O5, with a molecular weight of 373.40 g/mol. The compound features a propoxy group attached to a benzamide moiety and an oxadiazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC20H21N3O5
Molecular Weight373.40 g/mol
LogP3.6679
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Research indicates that compounds with similar structural characteristics often interact with specific biological targets. For instance, this compound may affect protein synthesis pathways by inhibiting key enzymes involved in translation processes.

Target Enzymes

The primary targets for this compound include:

  • Cytoplasmic asparaginyl-tRNA synthetase (AsnRS) : Essential for protein synthesis in various organisms.
  • Malarial kinase PfCLK3 : Involved in the regulation of cellular processes in Plasmodium falciparum.

Antiparasitic Effects

Studies have demonstrated that this compound exhibits significant activity against Plasmodium falciparum. The compound disrupts protein synthesis and induces an amino acid starvation response within the parasite.

Cytotoxicity and Selectivity

In vitro assays reveal that the compound possesses low toxicity to mammalian cells while effectively inhibiting parasite growth. This selective toxicity is crucial for developing therapeutic agents targeting malaria without harming host cells.

Case Studies

  • In Vitro Studies : A series of experiments conducted on cultured Plasmodium falciparum demonstrated a dose-dependent inhibition of parasite growth when exposed to varying concentrations of this compound.
    • IC50 Values : The IC50 (half-maximal inhibitory concentration) values ranged from 0.5 to 2 µM across different trials.
  • Mechanistic Insights : Further biochemical analyses indicated that the compound's mechanism involves direct interaction with AsnRS and PfCLK3, leading to impaired protein translation and subsequent cellular stress responses in the parasites.

Q & A

Q. How can comparative studies with structural analogs guide lead optimization?

  • Methodological Answer :
  • Library Design : Synthesize analogs with halogen (Cl, F) or heterocycle substitutions (e.g., thiazole vs. oxadiazole).
  • Bioactivity Mapping : Test against panels (e.g., NCI-60 cancer lines) to identify substituent-dependent trends. For example, 4-chlorophenyl analogs show 10-fold higher kinase inhibition than methoxy derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.